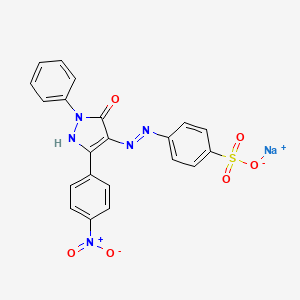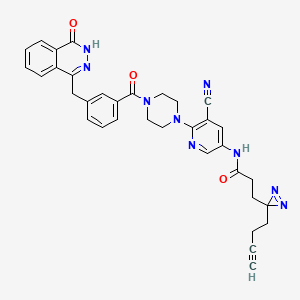
Silodrate anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Silodrate Anhydrous can be synthesized through several methods, including:
Sol-gel process: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the anhydrous form.
Chemical vapor deposition: This method involves the reaction of gaseous precursors at high temperatures to form the desired compound.
Combustion synthesis: This involves the exothermic reaction of metal nitrates with a fuel, resulting in the formation of the compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high purity and consistency. These methods often involve the use of advanced equipment and controlled reaction conditions to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Silodrate Anhydrous undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Metal salts: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced metal compounds, and substituted metal silicates .
Scientific Research Applications
Silodrate Anhydrous has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst and reagent in various chemical reactions.
Biology: It is used in the preparation of biological samples and as a component in certain biological assays.
Medicine: It is used as an excipient in pharmaceutical formulations, particularly in antacid and digestive aid products.
Industry: It is used in the production of ceramics, glass, and other materials due to its thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of Silodrate Anhydrous involves its ability to neutralize acids and act as a buffering agent. It interacts with hydrogen ions to form water and neutral salts, thereby reducing acidity. This property makes it effective in treating conditions like acid indigestion and heartburn .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silodrate Anhydrous include:
Magnesium hydroxide: Another antacid and laxative.
Aluminum hydroxide: Used as an antacid and phosphate binder.
Uniqueness
This compound is unique due to its combination of magnesium and aluminum in a silicate matrix, which provides both antacid and buffering properties. This makes it more versatile compared to other single-component antacids .
Properties
CAS No. |
128023-88-1 |
|---|---|
Molecular Formula |
Al2Mg2O11Si3 |
Molecular Weight |
362.82 g/mol |
IUPAC Name |
dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-) |
InChI |
InChI=1S/2Al.2Mg.3O3Si.2O/c;;;;3*1-4(2)3;;/q2*+3;2*+2;5*-2 |
InChI Key |
SKNQDXLPTQGFOW-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)
![3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B10825807.png)

![N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10825826.png)
![1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide](/img/structure/B10825834.png)
![Ethyl 22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate](/img/structure/B10825835.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)
![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)



![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)
